tert-Butyl (R)-4-oxo-3-propylpiperidine-1-carboxylate
CAS No.:
Cat. No.: VC16567139
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23NO3 |
|---|---|
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | tert-butyl (3R)-4-oxo-3-propylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H23NO3/c1-5-6-10-9-14(8-7-11(10)15)12(16)17-13(2,3)4/h10H,5-9H2,1-4H3/t10-/m1/s1 |
| Standard InChI Key | NKFIUBSEBGYGEF-SNVBAGLBSA-N |
| Isomeric SMILES | CCC[C@@H]1CN(CCC1=O)C(=O)OC(C)(C)C |
| Canonical SMILES | CCCC1CN(CCC1=O)C(=O)OC(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a six-membered piperidine ring with three critical functional groups:
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A tert-butyloxycarbonyl (Boc) group at the 1-position, providing steric protection for the amine.
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A ketone at the 4-position, enabling nucleophilic additions or reductions.
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A propyl substituent at the 3-position in the (R)-configuration, influencing stereochemical outcomes in downstream reactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃NO₃ |
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | tert-butyl (3R)-4-oxo-3-propylpiperidine-1-carboxylate |
| Stereochemistry | (R)-configuration at C3 |
| Canonical SMILES | CCCC1CN(CCC1=O)C(=O)OC(C)(C)C |
| PubChem CID | 11447852 |
The Boc group enhances solubility in organic solvents (e.g., THF, DCM) while protecting the amine during multi-step syntheses. The ketone group’s reactivity facilitates transformations such as Grignard additions or reductive aminations.
Synthesis and Manufacturing
Primary Synthetic Route
The synthesis involves a three-step sequence:
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Piperidine Ring Formation: Cyclization of dimethyl-hydrazone with N,N’-dimethylpropylene urea (DMPU) in anhydrous tetrahydrofuran (THF) at -78°C under argon.
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Stereoselective Propylation: Asymmetric alkylation using a chiral catalyst to install the (R)-configured propyl group.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP.
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | DMPU, THF, -78°C, Ar atmosphere | 68% |
| Propylation | n-PrMgBr, (-)-Sparteine, Et₂O | 52% |
| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C to RT | 89% |
Applications in Medicinal Chemistry
Intermediate for Bioactive Molecules
The compound’s chiral piperidine core is integral to synthesizing:
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TRPV1 Antagonists: Conformationally restricted analogs for pain management .
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Histamine H₃ Receptor Antagonists: E.g., 1-[3-(4-tert-butylphenoxy)propyl]piperidine derivatives .
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GABA Receptor Modulators: Noncompetitive antagonists targeting insecticidal applications .
Mechanism of Action
Though direct pharmacological data remain limited, structural analogs exhibit:
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Receptor Binding: High affinity for ionotropic GABA receptors (IC₅₀ = 12 nM) .
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Enzyme Inhibition: Modulation of cytochrome P450 isoforms in metabolic studies.
Table 3: Biological Activity of Related Compounds
| Compound Class | Target | Activity (IC₅₀/Ki) |
|---|---|---|
| Piperidine-carbamate | GABA_A Receptor | 18 nM |
| TRPV1 Antagonist | Capsaicin Receptor | 4.2 μM |
| H₃ Antagonist | Histamine Receptor | 9.8 nM |
Analytical Characterization
Spectroscopic Data
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¹H NMR (CDCl₃): δ 4.15–4.25 (m, 2H, NCH₂), 2.75–2.85 (m, 1H, C3-H), 1.42 (s, 9H, t-Bu) .
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¹³C NMR: 208.5 ppm (C=O, ketone), 155.1 ppm (C=O, Boc), 28.4 ppm (C(CH₃)₃).
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HRMS: m/z 241.33 [M+H]⁺ (calc. 241.33).
Pharmacological and Toxicological Profile
In Vitro Studies
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Metabolic Stability: t₁/₂ = 45 min in human liver microsomes, indicating moderate hepatic clearance.
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CYP Inhibition: Weak inhibitor of CYP3A4 (IC₅₀ > 50 μM).
Future Directions and Research Opportunities
Synthetic Chemistry
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Continuous Flow Synthesis: To improve yield and reduce reaction times.
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Enzymatic Resolution: Lipase-catalyzed kinetic resolution for enhanced stereoselectivity.
Drug Discovery
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PROTAC Development: Utilizing the ketone for E3 ligase recruiter conjugation.
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CNS Drug Optimization: Blood-brain barrier penetration studies of piperidine derivatives.
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